molecular formula C8H9BrN2S B10853082 2-[(4-Bromophenyl)methyl]isothiourea

2-[(4-Bromophenyl)methyl]isothiourea

Cat. No.: B10853082
M. Wt: 245.14 g/mol
InChI Key: UOSDEUYGDYUEQK-UHFFFAOYSA-N
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Description

Significance of the Isothiourea Scaffold in Organic Chemistry and Chemical Biology

The isothiourea scaffold is a versatile and privileged structure in both organic synthesis and chemical biology. nih.govmdpi.com Isothioureas are S-substituted derivatives of thiourea (B124793) and exist in equilibrium with their tautomeric thiol form. mdpi.com This structural feature allows them to participate in a wide array of chemical transformations and biological interactions.

In organic chemistry, isothioureas are valuable intermediates and catalysts. nih.govorganic-chemistry.org They can be synthesized through various methods, including the reaction of isothiocyanates with amines. mdpi.com Chiral isothioureas have emerged as powerful organocatalysts, capable of promoting a range of enantioselective reactions, such as acylative kinetic resolutions, [2, + 2] cycloadditions, and glycosylations. nih.govacs.orgrsc.org Their catalytic activity often stems from their ability to form reactive intermediates like acyl ammonium (B1175870) and C(1)-ammonium enolates. nih.govmdpi.com

From a chemical biology and medicinal chemistry perspective, the isothiourea moiety is present in numerous bioactive compounds with a broad spectrum of pharmacological properties. nih.gov Derivatives of isothiourea have been investigated for their potential as:

Enzyme inhibitors: Isothioureas are known to be potent inhibitors of nitric oxide synthases (NOS), enzymes implicated in various physiological and pathological processes. nih.govnih.gov Some derivatives show selectivity for different NOS isoforms. nih.gov They have also been studied as inhibitors of other enzymes like carbonic anhydrase and tyrosinase. nih.govproquest.com

Antimicrobial agents: Certain isothiourea derivatives have demonstrated activity against bacteria and fungi. nih.gov

Anticancer agents: The anti-proliferative activity of some isothiourea analogs against various cancer cell lines has been reported. nih.gov

Neuroprotective agents: Novel isothiourea derivatives have been synthesized and evaluated for their potential as neuroprotectors and cognition enhancers. acs.org

The Role of the 4-Bromophenyl Moiety in Chemical Compound Design and Molecular Recognition

The 4-bromophenyl group is a common substituent in the design of chemical compounds, particularly in medicinal chemistry. The inclusion of a bromine atom can significantly influence a molecule's physicochemical properties and its interactions with biological targets. tethyschemical.comresearchgate.netump.edu.pl

Key aspects of the 4-bromophenyl moiety's role include:

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid. acs.org This interaction can enhance binding affinity and selectivity to target proteins by interacting with electron-donating atoms like oxygen. researchgate.netacs.org

Physicochemical Properties: The introduction of bromine can alter a compound's lipophilicity, which affects its membrane permeability and cellular uptake. researchgate.net It can also influence the molecule's metabolic stability and duration of action. ump.edu.plump.edu.pl

Therapeutic Activity: In many cases, the addition of a bromine atom to a molecular structure has been shown to increase its therapeutic activity. ump.edu.plump.edu.pl Brominated compounds have been explored for their potential as anticancer, antimicrobial, and anesthetic agents. tethyschemical.com

Synthetic Handle: The bromine atom on the phenyl ring serves as a versatile synthetic handle for further molecular modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

A study on adamantane-linked isothiourea derivatives found that a 4-bromobenzyl analogue exhibited higher anti-proliferative activity against several human cancer cell lines compared to its 4-nitrobenzyl counterpart. nih.gov Another research synthesized N-(4-bromophenyl)furan-2-carboxamide and its derivatives, finding the parent compound to be highly effective against drug-resistant bacteria. mdpi.com

Overview of Research Trajectories for 2-[(4-Bromophenyl)methyl]isothiourea and its Structural Analogues

While specific research exclusively focused on this compound is not extensively documented in the public domain, the research trajectories for its structural analogs provide a clear indication of its potential areas of investigation. The combination of the isothiourea scaffold and the 4-bromophenyl moiety suggests that this compound would be a candidate for evaluation in several key areas of chemical and biological research.

Key Research Areas for Structural Analogues:

Research AreaFocus of InvestigationRationale
Enzyme Inhibition Inhibition of enzymes such as nitric oxide synthases (NOS), carbonic anhydrases, and tyrosinases. nih.govnih.govproquest.comThe isothiourea core is a known inhibitor of these enzymes.
Anticancer Activity Evaluation of anti-proliferative effects against various cancer cell lines. nih.govBoth isothiourea and brominated aromatic compounds have shown anticancer potential. nih.govtethyschemical.com
Antimicrobial Activity Testing against a range of bacterial and fungal strains, including drug-resistant ones. nih.govmdpi.comThe 4-bromophenyl group has been incorporated into effective antibacterial agents. mdpi.com
Catalysis Use as an organocatalyst in enantioselective synthesis. nih.govmdpi.comChiral versions of isothioureas are effective catalysts.

A study on adamantane-linked isothiourea derivatives, which included a 4-bromobenzyl moiety, demonstrated potent broad-spectrum antibacterial activity and significant anti-proliferative activity against several human cancer cell lines. nih.gov This highlights the potential of combining the isothiourea core with a brominated phenyl group for developing new chemotherapeutic agents.

Contextualization within the Broader Thiourea/Isothiourea Chemical Landscape and Their Derivatives

Thiourea and its S-substituted derivatives, isothioureas, are part of a larger class of organic compounds that have made a significant impact on medicinal chemistry and materials science. researchgate.netscribd.comresearchgate.net Thioureas and isothioureas are structurally similar to ureas, with the oxygen atom replaced by a sulfur atom, which imparts distinct chemical properties. researchgate.net

The thiourea functional group is a key component in a variety of drugs and bioactive compounds, exhibiting a wide range of therapeutic properties, including antiviral, anticonvulsant, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com Thiourea derivatives have also been used in agriculture as insect growth regulators, antifungal agents, and herbicides. researchgate.netresearchgate.net

Isothioureas, as a subclass, have carved out their own niche. Their applications often overlap with thioureas, particularly in medicinal chemistry, but they also have unique roles, especially in catalysis. nih.govresearchgate.net The ability to easily modify the S-substituent in isothioureas allows for fine-tuning of their steric and electronic properties, which is crucial for optimizing their function as catalysts or their interaction with biological targets. nih.gov

The development of hybrid molecules that incorporate the thiourea or isothiourea moiety with other pharmacophores is a common strategy in drug design to enhance activity or to develop compounds with dual modes of action. nih.gov The subject compound, this compound, is an example of such a design, combining the versatile isothiourea scaffold with the functionally important 4-bromophenyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSDEUYGDYUEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis of 2 4 Bromophenyl Methyl Isothiourea and Analogues

Established Synthetic Pathways to the 2-[(4-Bromophenyl)methyl]isothiourea Core

The formation of the this compound scaffold is predominantly achieved through two reliable methods: the alkylation of thiourea (B124793) with a suitable benzyl (B1604629) halide and one-pot synthetic strategies.

Alkylation Reactions Involving Thiourea Precursors with 4-Bromobenzyl Halides

The most conventional and widely practiced method for synthesizing this compound involves the direct S-alkylation of thiourea with a 4-bromobenzyl halide, typically 4-bromobenzyl bromide or chloride. This reaction proceeds via the nucleophilic attack of the sulfur atom in thiourea on the benzylic carbon of the halide, leading to the formation of a stable isothiouronium salt. arkat-usa.orgresearchgate.net

The general reaction is as follows: Thiourea + 4-Bromobenzyl Halide → 2-[(4-Bromophenyl)methyl]isothiouronium Halide

This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be heated to facilitate the reaction. researchgate.net The resulting isothiouronium salt can then be neutralized with a base to yield the free base, this compound. This method is advantageous due to the ready availability and low cost of the starting materials. researchgate.net

Synthesis of Structurally Related 4-Bromophenyl Isothiourea Derivatives

The versatility of the isothiourea scaffold allows for the synthesis of a wide array of structurally related analogues. These derivatives are important for exploring structure-activity relationships in various biological targets.

Strategies for Incorporating the 4-Bromophenyl Moiety into Isothiourea Analogues

Beyond the direct use of 4-bromobenzyl halides, the 4-bromophenyl group can be introduced into isothiourea analogues through various synthetic strategies. One common method involves the reaction of a pre-formed isothiourea with a reagent containing the 4-bromophenyl moiety. For example, a substituted thiourea can be reacted with a 4-bromobenzylating agent.

Furthermore, the synthesis of related structures, such as 2-(4-bromophenyl)-2-methylpropanoic acid, highlights methods for creating precursors that can be further elaborated into isothiourea derivatives. google.comgoogle.com The bromination of 2-methyl-2-phenylpropanoic acid provides a key intermediate that could potentially be converted to the corresponding halide and subsequently reacted with thiourea. google.comgoogle.com

Starting MaterialReagentProductReference
Thiourea4-Bromobenzyl Halide2-[(4-Bromophenyl)methyl]isothiouronium Halide arkat-usa.orgresearchgate.net
2-Methyl-2-phenylpropanoic acidBromine2-(4-Bromophenyl)-2-methylpropanoic acid google.comgoogle.com

Palladium-Catalyzed S-Arylation in the Synthesis of Bromophenyl Isothioureas

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. In the synthesis of aryl isothioureas, palladium-catalyzed S-arylation of thiourea or its derivatives with an aryl halide, such as a bromophenyl species, offers a direct route to these compounds. While specific examples for this compound are not prevalent, the general methodology is well-established for the synthesis of S-aryl thioesters and related compounds, which can serve as precursors. rsc.orgrsc.orgresearchgate.netorganic-chemistry.orgnih.gov

This approach typically involves a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of the sulfur nucleophile with the aryl halide. The reaction conditions can be tuned to achieve high yields and functional group tolerance. rsc.orgrsc.org

Preparation of Guanidine Derivatives via Isothiourea Intermediates

One of the most significant applications of this compound and its analogues is their use as precursors for the synthesis of guanidines. nih.govresearchgate.net The isothiourea group is an excellent electrophilic partner for the addition of amines to form the guanidinyl moiety. researchgate.net

The general transformation involves the reaction of the isothiourea, often activated as an S-alkylisothiouronium salt, with a primary or secondary amine. nih.gov This reaction, known as guanylation, proceeds via the displacement of the thiol leaving group by the amine. researchgate.net The reaction can be influenced by the nature of the amine and the reaction conditions, sometimes requiring elevated temperatures. nih.gov

Microwave-assisted synthesis has also been employed to accelerate the conversion of isothiouronium salts to guanidines, offering a rapid and efficient alternative to conventional heating. nih.gov The choice of solvent and the nucleophilicity of the counterion can also play a role in the outcome of the reaction. nih.gov

Isothiourea IntermediateAmineProductReference
S-Alkylisothiouronium SaltPrimary/Secondary AmineSubstituted Guanidine nih.govresearchgate.net
Isothiouronium SaltAmine (Microwave)Guanidine Derivative nih.gov

Modern Synthetic Techniques Applied to Isothioureas (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry has embraced various enabling technologies to accelerate and improve reaction outcomes. Among these, microwave-assisted synthesis and ultrasound-assisted methods have emerged as powerful tools for the rapid and efficient construction of complex molecules, including isothiourea analogs.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds that share structural motifs with isothioureas. For instance, the synthesis of thiazole (B1198619) and pyridazinedione derivatives has been efficiently achieved using microwave irradiation, demonstrating the potential of this technique for the synthesis of sulfur and nitrogen-containing heterocycles. nih.gov In a one-pot, three-component synthesis of thiazolyl-pyridazinediones, microwave heating at 150 °C and 500 W significantly shortened the reaction time to a matter of minutes. nih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in the literature, the principles can be extrapolated from the successful synthesis of analogous structures. The reaction of a substituted benzyl halide with thiourea, a common route to S-benzylisothioureas, is a prime candidate for optimization using microwave heating. The key parameters for such a synthesis would include the choice of solvent, reaction temperature, and irradiation time. A comparative study between conventional and microwave-assisted synthesis of a benazepril (B1667978) intermediate highlighted a drastic reduction in reaction time from hours to minutes under microwave irradiation. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Benazepril Intermediate researchgate.net

StepMethodReaction TimeYield
1 Conventional29 hoursSimilar to MW
1 MicrowaveNot specifiedSimilar to Conv.
2 ConventionalNo product formed0%
2 Microwave4 minutes65%

This table illustrates the significant rate enhancement achieved with microwave-assisted synthesis compared to conventional heating for a related heterocyclic synthesis.

Ultrasound-assisted synthesis is another modern technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method has been successfully employed for the synthesis of thiourea and thiadiazole derivatives. researchgate.netkocaeli.edu.tr The application of ultrasound can lead to shorter reaction times, milder reaction conditions, and higher yields. nih.gov For example, the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives was significantly improved by the use of ultrasound, suggesting its potential applicability for the synthesis of S-benzylisothioureas. kocaeli.edu.tr The synthesis of asymmetrically substituted bis-thioureas has also been achieved in quantitative yields under mild conditions using ultrasonic irradiation. researchgate.net

Green Chemistry Considerations in Isothiourea Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies for isothioureas. organic-chemistry.org Key areas of focus include the use of alternative energy sources, greener solvents, catalyst-free reactions, and multicomponent reactions to improve atom economy.

A significant advancement in the green synthesis of isothioureas is the development of an electrochemical three-component reaction. keaipublishing.com This method avoids the use of heavy metal catalysts and stoichiometric oxidants, which are common in traditional multicomponent reactions for isothiourea synthesis. keaipublishing.com The electrochemical approach utilizes thiols, isocyanides, and amines as substrates to generate isothiourea derivatives through a radical-mediated process under mild conditions. keaipublishing.com This reaction exhibits wide substrate applicability, good functional group tolerance, and high atom economy. keaipublishing.com

The use of water as a solvent is a cornerstone of green chemistry. A highly efficient and catalyst-free method for the synthesis of substituted thiourea derivatives has been developed using water as the reaction medium. scilit.com This approach involves the reaction of thiazolidine-2-thiones with various amines to produce both symmetrical and unsymmetrical thioureas in good to excellent yields. scilit.com Similarly, a concise synthesis of substituted thiourea derivatives has been achieved through a simple condensation between amines and carbon disulfide in an aqueous medium. organic-chemistry.org

Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, leading to complex products with high atom economy and reduced waste. A sustainable three-component synthesis of S-alkyl and S-aryl isothioureas has been reported using a copper(I)-catalyst with amines, isocyanides, and thiosulfonates as substrates. nih.gov This method provides a general and sustainable route to a wide range of isothiourea derivatives. nih.gov Furthermore, visible-light-induced four-component reactions of α-diazoesters, aryl isothiocyanates, amines, and cyclic ethers have been developed for the additive-free synthesis of S-substituted isothioureas. rhhz.net

The development of green catalytic systems is another important aspect of sustainable isothiourea synthesis. While not yet widely reported for isothiourea synthesis specifically, the use of biocatalysts and recyclable catalysts holds significant promise for future developments in this area. wiley.com The principles of green catalysis, such as using renewable feedstocks and designing catalysts for high activity and selectivity, are being actively explored across various fields of organic synthesis. youtube.com

Table 2: Examples of Green Chemistry Approaches to Isothiourea and Thiourea Synthesis

MethodKey FeaturesStarting MaterialsCatalyst/ConditionsReference
Electrochemical Synthesis Avoids heavy metals and oxidants, high atom economyThiols, isocyanides, aminesElectrochemical conditions keaipublishing.com
Aqueous Synthesis Catalyst-free, uses water as solventThiazolidine-2-thiones, aminesWater, heat scilit.com
Aqueous Synthesis Avoids toxic reagentsAmines, carbon disulfideWater, reflux organic-chemistry.org
Multicomponent Reaction Sustainable, general methodAmines, isocyanides, thiosulfonatesCopper(I) catalyst nih.gov
Photochemical Reaction Additive-free, visible lightα-diazoesters, aryl isothiocyanates, amines, cyclic ethersVisible light rhhz.net

This table summarizes various green chemistry strategies that have been successfully applied to the synthesis of isothiourea and thiourea derivatives.

Chemical Reactivity and Derivatization of 2 4 Bromophenyl Methyl Isothiourea

Electrophilic and Nucleophilic Character of the Isothiourea Moiety

The isothiourea core of 2-[(4-Bromophenyl)methyl]isothiourea imparts a versatile chemical character, allowing it to act as both an electrophile and a nucleophile.

Nucleophilic Character: The nitrogen atoms of the isothiourea group possess lone pairs of electrons, rendering them nucleophilic. The exocyclic amino group (-NH2) and the endocyclic nitrogen can participate in reactions with electrophiles. The nucleophilicity is influenced by the electronic effects of the S-benzyl group. The electron-donating nature of the methylene (B1212753) bridge can enhance the nucleophilicity of the nitrogen atoms. For instance, these nitrogen centers can react with acylating or alkylating agents.

Electrophilic Character: Conversely, the carbon atom of the C=N double bond in the isothiourea moiety exhibits electrophilic character. This electrophilicity is enhanced by protonation or by the presence of electron-withdrawing groups, making it susceptible to attack by nucleophiles. Nucleophilic addition to this carbon is a key step in many of its chemical transformations. youtube.com

The reactivity profile can be summarized as follows:

Site of ReactivityChemical CharacterPotential Reactions
Isothiourea NitrogensNucleophilicAlkylation, Acylation, Cyclization
Isothiourea CarbonElectrophilicNucleophilic Addition, Cyclocondensation
Bromophenyl RingElectrophilicNucleophilic Aromatic Substitution (under harsh conditions)
Benzylic CarbonElectrophilicNucleophilic Substitution (SN1/SN2)

Regioselective Transformations and Functionalization Strategies

Regioselectivity is a critical consideration in the functionalization of this compound due to the presence of multiple reactive sites. The outcome of a reaction is often directed by the nature of the reagent and the reaction conditions.

N-Functionalization vs. S-Functionalization: While the title compound is an S-substituted isothiourea, further functionalization can be directed towards the nitrogen atoms. Selective N-acylation or N-alkylation can be achieved by careful choice of reagents and reaction conditions. For example, in the presence of a strong base, deprotonation of the nitrogen atom can facilitate its reaction with an electrophile.

Reactions at the Benzylic Position: The benzylic carbon, being adjacent to the phenyl ring and the sulfur atom, is activated towards nucleophilic substitution. youtube.com The C-S bond can be cleaved under certain reductive conditions, or the hydrogen atoms can be involved in condensation reactions.

Modification of the Phenyl Ring: The bromine atom on the phenyl ring opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, thereby enabling the synthesis of a diverse library of derivatives. Electrophilic aromatic substitution on the bromophenyl ring is also possible, with the bromine atom acting as a deactivating but ortho-, para-directing group. masterorganicchemistry.com

A summary of potential regioselective transformations is presented below:

Reaction TypeReagent/ConditionsPotential Product
N-AcylationAcyl chloride, baseN-Acyl-2-[(4-bromophenyl)methyl]isothiourea
N-AlkylationAlkyl halide, baseN-Alkyl-2-[(4-bromophenyl)methyl]isothiourea
Suzuki CouplingArylboronic acid, Pd catalyst, base2-{[4-(Aryl)phenyl]methyl}isothiourea
Heck CouplingAlkene, Pd catalyst, base2-{[4-(Alkenyl)phenyl]methyl}isothiourea
Nucleophilic SubstitutionStrong nucleophileDisplacement of the isothiourea group

Formation of Heterocyclic Scaffolds from this compound and its Analogues

Isothiourea derivatives are valuable building blocks in heterocyclic synthesis. youtube.com The bifunctional nature of the isothiourea moiety, possessing both nucleophilic nitrogens and an electrophilic carbon, allows for its participation in cyclocondensation reactions with a variety of dielectrophilic or nucleophilic-electrophilic reagents.

Synthesis of Pyrimidines and Thiazoles: One of the most common applications of isothioureas is in the synthesis of pyrimidine (B1678525) derivatives. Reaction with β-dicarbonyl compounds, α,β-unsaturated ketones, or similar 1,3-dielectrophiles can lead to the formation of substituted pyrimidine rings. Similarly, reaction with α-haloketones or α-haloesters can yield thiazole (B1198619) derivatives.

Triazole and Thiadiazole Synthesis: The nitrogen atoms of the isothiourea can also act as nucleophiles in reactions with reagents containing N-N or N-S linkages, leading to the formation of triazole or thiadiazole rings, respectively.

The general strategies for heterocyclic synthesis are outlined below:

Target HeterocycleReactant TypeGeneral Reaction Scheme
Pyrimidinesβ-Dicarbonyl compoundCyclocondensation
Thiazolesα-HaloketoneHantzsch-type synthesis
TriazolesAzide or hydrazine (B178648) derivativeCycloaddition/Cyclocondensation
ThiadiazolesThiocyanate or isothiocyanateCyclocondensation

Tautomeric Equilibria and Their Influence on Chemical Reactivity (Thione-Thiol Tautomerism)

Although this compound is presented in its S-alkylated form (thiol tautomer), it is important to consider the potential for tautomerism in related thiourea (B124793) structures, which can influence reactivity. The fundamental tautomeric equilibrium in thioureas is the thione-thiol tautomerism.

Thione-Thiol Tautomerism: This involves the migration of a proton between the sulfur and nitrogen atoms.

R-N(H)-C(=S)-NH2 <=> R-N=C(SH)-NH2

In the case of this compound, the sulfur is already alkylated, which "locks" it in the imino-thiol form. However, understanding this equilibrium in the parent thiourea is crucial for appreciating the reactivity patterns of its derivatives. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. nih.govlibretexts.org Generally, the thione form is more stable. youtube.com

The imino nitrogen in this compound can still participate in tautomerism with the amino group, leading to different isomeric forms. This can affect the regioselectivity of its reactions. For instance, the protonation site can differ depending on the dominant tautomer in a given medium, which in turn directs the course of subsequent nucleophilic attack.

The influence of tautomerism on reactivity is significant. For example, the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbon atom can be altered depending on the predominant tautomeric form. Computational studies on similar systems have shown that the thione form is generally the most stable in the gas phase. youtube.com The presence of different tautomers, even in small concentrations, can provide alternative reaction pathways, leading to a mixture of products.

Structural Elucidation and Spectroscopic Characterization of 2 4 Bromophenyl Methyl Isothiourea and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for elucidating the molecular framework of 2-[(4-Bromophenyl)methyl]isothiourea. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen and carbon skeletons.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of S-benzylisothiourea derivatives, the protons of the benzyl (B1604629) group and the isothiourea moiety give rise to characteristic signals. For derivatives containing a 4-bromophenyl group, the aromatic protons typically appear as a set of doublets in the range of δ 7.0–7.6 ppm, characteristic of a para-substituted benzene ring. The methylene (B1212753) protons of the benzyl group (Ar-CH₂-S) are expected to produce a singlet around δ 4.0–4.5 ppm. The protons of the isothiourea group (-SC(NH₂)₂⁺) can be observed as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, the carbon of the isothiourea group (C=N) is expected to resonate in the range of δ 165-175 ppm. The carbon atoms of the 4-bromophenyl ring will show distinct signals in the aromatic region (δ 120–140 ppm), with the carbon attached to the bromine atom (C-Br) appearing at a characteristic chemical shift. The methylene carbon of the benzyl group is typically observed around δ 35–45 ppm.

2D NMR and DEPT: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the assignment of signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural elucidation.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Ar-H7.0 - 7.6 (m)C=N165 - 175
Ar-CH₂-S4.0 - 4.5 (s)C-Br~122
NH₂variable (br s)Ar-C120 - 140
Ar-CH₂-S35 - 45

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the amino groups in the isothiourea moiety typically appear as broad bands in the region of 3100–3400 cm⁻¹. The C=N stretching vibration of the isothiourea group is expected around 1630–1660 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450–1600 cm⁻¹ region. A band corresponding to the C-Br stretching vibration can be expected in the lower frequency region of the spectrum.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum. This can be particularly useful for observing the C-S stretching vibrations and the skeletal vibrations of the aromatic ring.

Functional Group Expected FT-IR Absorption (cm⁻¹)
N-H stretch (isothiourea)3100 - 3400 (broad)
C-H stretch (aromatic)> 3000
C=N stretch (isothiourea)1630 - 1660
C=C stretch (aromatic)1450 - 1600
C-Br stretch500 - 600

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectroscopy (ESI/MS))

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like isothiourea derivatives.

In the ESI-MS spectrum of this compound, the protonated molecule [M+H]⁺ would be the expected base peak. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula with high accuracy, further confirming the identity of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information by revealing the connectivity of the different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit absorption bands in the ultraviolet region. These absorptions are typically due to π → π* transitions of the benzene ring. The presence of the bromine substituent and the isothiourea group may cause a slight shift in the absorption maxima compared to unsubstituted benzylisothiourea.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide invaluable information about the structure of a molecule in solution, X-ray crystallography offers a definitive and precise three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the gold standard for determining the exact atomic arrangement in a crystalline solid. By growing a suitable single crystal of a this compound salt (e.g., hydrobromide or hydrochloride), its crystal structure can be determined.

This analysis provides precise bond lengths, bond angles, and torsion angles within the molecule. It also reveals the conformation of the molecule in the solid state and the details of intermolecular interactions, such as hydrogen bonding and packing arrangements in the crystal lattice. For instance, the hydrogen atoms of the amino groups in the isothiourea moiety are expected to participate in hydrogen bonding with the counter-ion or neighboring molecules. The data obtained from X-ray crystallography serves as the ultimate confirmation of the structure elucidated by spectroscopic methods.

Crystallographic Parameter Description
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
ZThe number of molecules per unit cell.
Bond Lengths and AnglesPrecise measurements of the distances between atoms and the angles between bonds.
Hydrogen BondingIdentification of intermolecular and intramolecular hydrogen bonds.

Analysis of Crystal Systems and Space Groups

The structural architecture of this compound derivatives has been extensively characterized through single-crystal X-ray diffraction, revealing their crystallization in several distinct crystal systems. The analysis of these derivatives provides insight into their preferred packing arrangements. For instance, the derivative 2-(4-Bromophenyl)acetohydrazide crystallizes in the monoclinic system with the space group P21. researchgate.net Similarly, Fenpiverinium bromide, a piperidinium derivative, also adopts a monoclinic system, crystallizing in the centrosymmetric P21/c space group. mdpi.com

Another derivative, methyl (2Z)-2-(4-bromophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate, has been reported to crystallize in the monoclinic C2/c space group. nih.gov The compound 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole also crystallizes in the monoclinic system, but with the space group P21/n. cardiff.ac.uk In contrast, a study of polymorphic forms of 4′-methyl-2,4-dinitrodiphenylamine, which contains a related structural motif, identified both a non-centrosymmetric orthorhombic form (space group P21212) and a centrosymmetric triclinic form (space group P-1). mdpi.com

This diversity in crystal systems and space groups among derivatives highlights how modifications to the core structure can significantly influence the resulting three-dimensional lattice.

Table 1: Crystallographic Data for this compound Derivatives

Compound Name Formula Crystal System Space Group Z Ref.
2-(4-Bromophenyl)acetohydrazide C8H9BrN2O Monoclinic P21 2 researchgate.net
2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C24H16Br2FN3S Monoclinic P21/n 4 cardiff.ac.uk
Methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate C16H15BrN2O2 Monoclinic C2/c nih.gov
Fenpiverinium bromide Monoclinic P21/c mdpi.com

Investigation of Crystal Packing Effects and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, Halogen Bonds)

The stability and packing of crystals containing the 4-bromophenyl moiety are governed by a complex network of intermolecular interactions. Hydrogen bonds, halogen bonds, and other weak interactions are crucial in dictating the supramolecular architecture.

In the crystal structure of 2-(4-Bromophenyl)acetohydrazide, molecules are linked by strong N—H⋯O hydrogen bonds, which form one-dimensional chains. researchgate.net These chains are further interconnected by weaker N—H⋯N and N—H⋯O hydrogen bonds, creating distinct R2²(7) and R3²(7) ring motifs that result in a two-dimensional network. researchgate.net

For the derivative 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, the crystal packing is stabilized by a combination of interactions. Molecules are connected along the c-axis by C—Br⋯π interactions, forming zigzag chains. nih.govresearchgate.netresearchgate.net These chains are further linked by C—H⋯N and C—H⋯O hydrogen-bonding interactions, which consolidate the packing into a three-dimensional network. nih.govresearchgate.netresearchgate.net

These examples demonstrate that strong intermolecular hydrogen bonds and π–π interactions are primary forces driving the crystal packing in such sulfonamides and related structures. nih.gov

Table 2: Key Intermolecular Interactions in this compound Derivatives

Compound Interaction Type Description Ref.
2-(4-Bromophenyl)acetohydrazide N—H⋯O, N—H⋯N Forms 1D chains and 2D networks with R2²(7) and R3²(7) motifs. researchgate.net
2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile C—Br⋯π, C—H⋯N, C—H⋯O Creates zigzag chains linked into a 3D network. nih.govresearchgate.netresearchgate.net
(E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene C—H⋯Br, C—Br⋯π Generates zigzag chains linked into layers. nih.gov
Methyl (2Z)-2-(4-bromophenyl)hydrazinylideneacetate C—H⋯Br, C—H⋯O, C—H⋯Cl, C—H⋯π Interactions lead to the formation of layers. researchgate.net
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate n-π bonding (Br···C) Leads to the formation of homochiral chains. mdpi.com

Hirshfeld Surface Analysis and Two-Dimensional (2D) Fingerprint Plots

For 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, Hirshfeld analysis reveals that the most significant contributions to crystal packing arise from H⋯H (36.2%), C⋯H/H⋯C (21.6%), N⋯H/H⋯N (12.2%), and Br⋯H/H⋯Br (10.8%) interactions. nih.govresearchgate.netresearchgate.net This indicates a high prevalence of van der Waals forces and hydrogen bonding in stabilizing the structure.

In the case of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene, the analysis shows a different distribution of significant contacts. The most substantial contributions are from Br⋯H/H⋯Br (20.9%), C⋯H/H⋯C (15.2%), O⋯H/H⋯O (12.6%), and H⋯H (11.7%) contacts. nih.gov The prominent role of bromine-hydrogen contacts highlights the importance of halogen interactions in the crystal assembly of this particular derivative. nih.gov Other interactions, such as Br⋯C, Br⋯Br, and N⋯H, also contribute, but to a lesser extent. nih.gov

These analyses provide a detailed quantitative picture of the intermolecular environment, complementing the qualitative descriptions derived from crystal structure analysis and confirming the key interactions responsible for molecular packing.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Compound Name H···H C···H/H···C Br···H/H···Br N···H/H···N O···H/H···O Ref.
2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile 36.2% 21.6% 10.8% 12.2% - nih.govresearchgate.netresearchgate.net
(E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene 11.7% 15.2% 20.9% 6.5% 12.6% nih.gov

Structure Activity Relationship Sar and Pharmacophore Modeling for 2 4 Bromophenyl Methyl Isothiourea Analogues

Correlating Structural Features with Observed Biological and Catalytic Activities

The biological and catalytic activities of 2-[(4-Bromophenyl)methyl]isothiourea analogues are intrinsically linked to their molecular architecture. The primary structural components—the 4-bromophenyl ring, the flexible methyl linker, and the isothiourea moiety—each play a distinct role. SAR studies on related heterocyclic compounds, such as thiazole (B1198619) and triazine derivatives, offer insights into how modifications of these features can modulate activity. nih.govnih.govfrontiersin.org

The 4-bromophenyl group is a critical feature. The phenyl ring itself provides a scaffold for hydrophobic interactions within a target's binding pocket. The position and nature of the substituent on this ring are paramount. Studies on various aromatic compounds show that substituents dramatically influence electronic properties and steric profile, thereby affecting binding affinity and activity. mdpi.comresearchgate.net For instance, the bromine atom at the para-position is a key feature. Its electron-withdrawing nature and size can lead to specific interactions, such as halogen bonding, which can enhance binding affinity. The substitution pattern is crucial; in some ketamine analogues, for example, 2- and 3-substituted compounds were found to be more active than their 4-substituted counterparts, highlighting the importance of substituent placement for optimal interaction. mdpi.com

The isothiourea moiety is the primary pharmacophoric element responsible for forming critical hydrogen bonds with biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows for strong, specific interactions that are often essential for biological activity. In related thiourea (B124793) derivatives studied as potential neuraminidase inhibitors, this functional group was integral to their inhibitory mechanism. researchgate.net

The following table outlines potential structural modifications to this compound and their predicted impact on activity, based on established SAR principles from related compound series.

Structural Component Modification Rationale / Predicted Impact on Activity Supporting Evidence Principle
Phenyl Ring Substituent Replace Bromine (Br) with Chlorine (Cl) or Fluorine (F)Halogen size and electronegativity affect halogen bonding potential and lipophilicity. Smaller halogens may allow for better fit in constrained pockets.The activity of fluoro groups is noted in some anti-invasive compounds. nih.gov
Replace Bromine (Br) with a Methyl (-CH3) or Methoxy (-OCH3) groupAlters electronic properties from electron-withdrawing to electron-donating and changes steric bulk, which can impact hydrophobic and electronic interactions. Methoxy groups have been shown to be important for the antimetastatic activity of some compounds. nih.gov
Shift Bromine from para- (4) to meta- (3) or ortho- (2) positionChanges the geometry of the molecule, potentially leading to more favorable (or unfavorable) interactions with the target binding site. Positional isomers often exhibit significantly different activities. mdpi.com
Linker Lengthen or shorten the methylene (B1212753) (-CH2-) bridgeModifies the flexibility and distance between the phenyl ring and the isothiourea group, affecting the ability to adopt an optimal binding conformation.In some ester analogues, longer chains resulted in higher activity. mdpi.com
Isothiourea Moiety N-alkylation or N-arylationSubstituents on the nitrogen atoms can enhance lipophilicity or introduce new interaction points, but may also cause steric hindrance, blocking access to key hydrogen bonding sites.SAR studies on similar scaffolds often explore N-substitution to probe the binding pocket. frontiersin.org

Identification of Pharmacophoric Elements for Specific Biological Target Interactions

A pharmacophore model for the this compound scaffold identifies the essential three-dimensional arrangement of functional groups required for biological activity. These elements are the key features that interact with a specific biological target.

The critical pharmacophoric features of this scaffold are:

Aromatic/Hydrophobic Region: The 4-bromophenyl ring serves as a crucial hydrophobic element that can engage in van der Waals and hydrophobic interactions within a non-polar pocket of a target protein. nih.gov This is a common feature in many biologically active molecules for anchoring the ligand within the binding site. researchgate.net

Halogen Bond Donor: The bromine atom at the para-position is a significant feature. It can act as a halogen bond donor, forming a directional interaction with an electron-rich atom (like a backbone carbonyl oxygen) on the protein target. This type of interaction is increasingly recognized for its importance in ligand binding affinity.

Hydrogen Bond Donors/Acceptors: The isothiourea group is the principal hydrogen-bonding center. The primary amine (-NH2) and the imine (=NH) groups can act as hydrogen bond donors, while the imine nitrogen can also serve as a hydrogen bond acceptor. This dual capacity allows for the formation of a robust hydrogen bond network with polar amino acid residues (e.g., Asp, Glu, Gln, Asn) or the protein backbone, ensuring binding specificity.

The spatial relationship between the hydrophobic aromatic ring and the hydrogen-bonding isothiourea group, dictated by the methylene linker, is fundamental to the pharmacophore. The flexibility of this linker allows the molecule to adopt different conformations to achieve an optimal fit with the target.

Molecular Docking Studies to Elucidate Binding Modes and Affinities with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. nih.gov For this compound analogues, docking studies are instrumental in visualizing how these molecules fit into the active site of a biological target and in understanding the molecular basis of their activity. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of a protein (whose 3D structure is often determined by X-ray crystallography or NMR). A scoring function is then used to estimate the binding free energy, with lower scores typically indicating a more favorable binding interaction. Such studies on thiourea derivatives have successfully predicted binding modes and helped rationalize observed biological activities. researchgate.net

A hypothetical docking of this compound into a protein kinase binding site, a common target for such scaffolds, would likely reveal a detailed interaction profile. The analysis would identify the specific amino acid residues that form key contacts with the ligand.

A typical interaction profile might show:

The 4-bromophenyl ring positioned within a deep hydrophobic pocket, making contact with non-polar residues such as Leucine, Valine, Isoleucine, and Phenylalanine.

The isothiourea moiety situated at the entrance of the pocket, forming a network of hydrogen bonds. For example, one of the -NH protons could form a hydrogen bond with the backbone carbonyl of a glutamate (B1630785) residue, while the other -NH proton interacts with the side chain of an aspartate residue.

The bromine atom potentially forming a halogen bond with a backbone oxygen or a polar side chain, further stabilizing the ligand in the pocket.

This detailed map of interactions provides a structural hypothesis for the compound's mechanism of action and guides further optimization. researchgate.net

Hydrophobic Interactions: These are a primary driving force for binding, arising from the entropic gain when the non-polar 4-bromophenyl ring displaces ordered water molecules from the hydrophobic binding pocket. nih.govlibretexts.org This effect is fundamental to protein stability and ligand binding, effectively sequestering the non-polar parts of the ligand away from the aqueous solvent. researchgate.net

Hydrogen Bonds: These interactions are critical for binding specificity and are a major contributor to the enthalpic component of the binding energy. nih.gov The isothiourea group's ability to form multiple, geometrically precise hydrogen bonds with the protein target ensures that the ligand binds in a specific orientation. The strength of these bonds is highly dependent on the distance and angle between the donor and acceptor atoms. nih.gov

Cation-π Interactions: If the isothiourea moiety becomes protonated under physiological conditions, it can form a positively charged isothiouronium ion. This cation can then engage in favorable electrostatic interactions with the electron-rich face of aromatic amino acid residues like Tryptophan, Tyrosine, or Phenylalanine within the binding site.

Halogen Bonds: The bromine atom can participate in halogen bonding, a directional interaction between the electropositive region on the halogen and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) on the protein. This interaction can be as strong as a conventional hydrogen bond and adds significant stability to the ligand-protein complex.

Biological Activities and Mechanistic Insights in Vitro and Cellular Studies of 2 4 Bromophenyl Methyl Isothiourea Derivatives

Antimicrobial Activity

Derivatives of 2-[(4-bromophenyl)methyl]isothiourea have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi.

Antifungal Activity: The same adamantane-linked 4-bromobenzyl isothiourea derivative that showed antibacterial effects also exhibited moderate activity against the pathogenic fungus Candida albicans, with growth inhibition zones of 14–17 mm. nih.gov This indicates that these derivatives possess a degree of antifungal potential. Other studies on N-(4-halobenzyl)amides have also reported antifungal activity against various Candida species, further supporting the potential of the halobenzyl moiety in antifungal drug design. mdpi.com

Table 1: Antimicrobial Activity of a 4-Bromobenzyl Isothiourea Derivative

OrganismActivity LevelInhibition Zone (mm)Reference
Gram-positive bacteriaPotent≥18 nih.gov
Escherichia coliPotent≥18 nih.gov
Pseudomonas aeruginosaWeak10–13 nih.gov
Candida albicansModerate14–17 nih.gov

Anti-proliferative Activity in Various Cellular Assays

The anti-proliferative effects of this compound derivatives have been evaluated against several human cancer cell lines, revealing significant cytotoxic potential.

An adamantane-linked isothiourea derivative containing a 4-bromobenzyl group demonstrated notable anti-proliferative activity. It exhibited good activity with IC₅₀ values under 25 μM against human prostate cancer (PC-3), hepatocellular carcinoma (HepG-2), mammary gland breast cancer (MCF-7), and epithelioid carcinoma (HeLa) cell lines. nih.gov Its activity was moderate against the colorectal carcinoma (HCT-116) cell line, with an IC₅₀ value between 25–50 μM. nih.gov

In another study, a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govrsc.orgthieno[2,3-d]pyrimidines were synthesized and evaluated for their anticancer activity. One of the most potent compounds from this series, compound 7a , exhibited a strong anti-proliferative effect against FaDu (human pharynx squamous cell carcinoma) cells with an IC₅₀ value of 1.73 μM. rsc.orgnih.gov This compound showed no significant cytotoxicity against normal HEK-293 cells, indicating a degree of selectivity towards cancer cells. nih.gov

Table 2: Anti-proliferative Activity of 4-Bromobenzyl Isothiourea and Related Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Adamantane-linked 4-bromobenzyl isothiourea derivativePC-3Prostate Cancer<25 nih.gov
HepG-2Hepatocellular Carcinoma<25 nih.gov
MCF-7Breast Cancer<25 nih.gov
HeLaEpithelioid Carcinoma<25 nih.gov
HCT-116Colorectal Carcinoma25-50 nih.gov
Compound 7a (2-(4-bromobenzyl) tethered pyrimidine)FaDuPharynx Squamous Cell Carcinoma1.73 rsc.orgnih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, a key aspect of their therapeutic potential.

Nitric Oxide Synthase (iNOS) Inhibition: Isothioureas are recognized as potent inhibitors of nitric oxide synthases (NOS). nih.gov Studies on S-substituted isothioureas like S-ethylisothiourea (EITU) have shown them to be potent inhibitors of iNOS activity in cell culture. nih.gov While direct studies on the this compound derivative are not extensively detailed in the provided results, the general inhibitory action of the isothiourea class against iNOS suggests that this compound likely shares this property. Aminoguanidine, another iNOS inhibitor, acts competitively at the substrate level. plos.org

Topoisomerase I/II Inhibition: A significant finding is the dual inhibition of topoisomerase-I and topoisomerase-II by 2-(4-bromobenzyl) tethered pyrimidine (B1678525) derivatives. rsc.orgnih.gov Compound 7a from this series was identified as a dual inhibitor of these enzymes, which are crucial for DNA replication and repair in cancer cells. This dual inhibitory action presents a compelling mechanism for its anticancer effects. rsc.org

Other Investigated Biological Effects in Cellular Models

Beyond antimicrobial and anti-proliferative activities, isothiourea derivatives have been explored for other therapeutic applications.

Antitubercular Activity in vitro: Thiourea (B124793) and isothiourea derivatives have been historically investigated for their potential against Mycobacterium tuberculosis. nih.govnih.gov While specific data for this compound is not available in the provided search results, the broader class of thiourea derivatives has shown promise in this area. For instance, molecular docking studies have predicted that certain thiourea derivatives could exhibit antibacterial activity against Mycobacterium tuberculosis. fip.org

Anti-HIV Activity in MT-4 Cell Assay: Isothiourea derivatives have been reported to possess anti-HIV activity. nih.gov The mechanism often involves the inhibition of the HIV reverse transcriptase (RT) enzyme. nih.govnih.gov Chiral derivatives of thiazolyl PETT (1-[2-(pyridyl)ethyl]-2-thiourea) compounds, which are structurally related to isothioureas, have been synthesized as non-nucleoside inhibitors of HIV-1 RT and have shown potent anti-HIV activity in human peripheral blood mononuclear cells (PBMC). nih.gov While direct evidence for this compound is lacking in the search results, the established anti-HIV potential of the isothiourea scaffold suggests it could be a worthwhile area for future investigation.

Mechanistic Studies on Cellular Targets and Pathways (Excluding Human Data)

Investigations into the cellular mechanisms of action for this compound derivatives have revealed their ability to induce apoptosis and autophagy, and to disrupt key cellular processes.

A detailed mechanistic study of a 2-(4-bromobenzyl) tethered pyrimidine derivative, compound 7a , revealed that it induces morphological changes in FaDu cancer cells, indicative of cytotoxicity. rsc.orgnih.gov The apoptotic effects were confirmed through various assays, including DAPI staining, acridine (B1665455) orange staining, and Rhodamine 123 staining. rsc.org Western blot analysis showed a dose-dependent increase in the levels of cleaved caspase-3, a key executioner of apoptosis. rsc.org Furthermore, the compound was found to induce autophagy, as evidenced by an increase in LC3A/B protein levels. rsc.org This derivative also impaired cell migration and colony formation in scratch and clonogenic assays, respectively, and induced G2/M phase cell cycle arrest in MCF-7 cells. rsc.org

In the context of antibacterial mechanisms, a structurally related compound, A22 (S-(3,4-dichlorobenzyl)isothiourea hydrochloride), is known to be a reversible inhibitor of the bacterial cell wall protein MreB. bohrium.com Inhibition of MreB leads to a change in bacterial shape from rod to coccoid, which can affect nutrient acquisition, cell division, and motility. bohrium.com Another study on a thiourea derivative, TD4, demonstrated that it disrupts the integrity of the MRSA cell wall and disrupts NAD+/NADH homeostasis. mdpi.com These findings suggest that isothiourea derivatives can target fundamental bacterial processes.

Catalytic Applications of Isothiourea Derivatives

Organocatalysis Mediated by Chiral Isothioureas

Chiral isothioureas have garnered significant attention for their remarkable efficiency as organocatalysts in asymmetric transformations. researchgate.net Since the pioneering work of Birman and Li in 2006, who introduced (S)-tetramisole and (R)-benzotetramisole as effective catalysts for the kinetic resolution of secondary alcohols, the field has expanded considerably. researchgate.net These catalysts operate through various modes of activation, primarily as Lewis bases, to generate reactive intermediates that lead to highly stereocontrolled products. researchgate.net

The catalytic prowess of chiral isothioureas stems from their ability to form key reactive intermediates such as acyl ammoniums, α,β-unsaturated acyl ammoniums, C(1)-ammonium enolates, betaines, and silyl (B83357) ammonium (B1175870) species from common starting materials. nih.govsquarespace.com This versatility has made them popular choices for a multitude of enantioselective reactions. nih.gov

Chiral isothioureas have proven to be exceptional catalysts for a variety of enantioselective transformations, including cycloadditions and conjugate additions.

[2+2] Cycloadditions: Isothiourea catalysts, such as HyperBTM, have been successfully employed in the enantioselective [2+2] cycloaddition of C(1)-ammonium enolates with various electrophiles. nih.govacs.org For instance, the reaction of C(1)-ammonium enolates, generated from 2-arylacetic anhydrides, with N-alkyl isatins yields spirocyclic β-lactones with high diastereoselectivity and excellent enantioselectivity (up to 92:8 dr and >99:1 er). nih.govresearchgate.net These β-lactone intermediates can be subsequently ring-opened in situ with a nucleophile to afford highly enantioenriched, isolable products. nih.gov While the direct isolation of the β-lactones can sometimes be challenging due to spontaneous decarboxylation, this in situ derivatization provides a practical route to valuable chiral building blocks. nih.govacs.org This methodology has been extended to the synthesis of perfluoroalkyl-substituted β-lactones from symmetric anhydrides and perfluoroalkylketones, demonstrating the broad applicability of this approach. acs.org

Michael Additions: The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and chiral isothioureas have emerged as powerful catalysts in this domain. acs.orgrsc.org They effectively catalyze the addition of nucleophiles to α,β-unsaturated systems. For example, the isothiourea-catalyzed conjugate addition of malonates to α,β-unsaturated aryl esters proceeds with excellent enantioselectivity, typically exceeding 99:1 er. acs.orgacs.org This reaction takes advantage of the multifunctional nature of the p-nitrophenoxide leaving group, which also acts as a proton shuttle and a secondary nucleophile to facilitate catalyst turnover. acs.org

Furthermore, isothioureas have been utilized in Michael addition-lactamization cascades to synthesize heterocycles like iminothia- and iminoselenazinanones with high enantiocontrol. nih.gov In these reactions, an initial thia-Michael addition is followed by a cyclization event to regenerate the catalyst and deliver the final product. nih.gov The scope of nucleophiles in these reactions is broad, including malononitriles and dithiomalonates, marking some of the first examples of their enantioselective addition to α,β-unsaturated esters. acs.org

A selection of isothiourea-catalyzed enantioselective transformations is presented in the table below.

TransformationCatalystSubstratesProductYield (%)drerReference
[2+2] CycloadditionHyperBTMN-alkyl isatins, 2-arylacetic anhydridesSpirocyclic β-lactones/β-hydroxyamidesGoodup to 92:8>99:1 nih.govresearchgate.net
Michael AdditionHyperBTMα,β-unsaturated p-nitrophenyl esters, malonatesMalonate adductsGood->99:1 acs.orgacs.org
Michael Addition/LactamizationHyperBTMα,β-unsaturated pentafluorophenyl esters, thioureasIminothiazinanonesup to 95>95:5up to 98:2 nih.gov
1,6-Conjugate AdditionIsothioureap-quinone methides, p-nitrophenyl estersDiarylalkanesup to 99~60:40up to 94:6 mdpi.comnih.gov
[4+2] CycloadditionIsochalcogenoureasAllenoates, Michael acceptorsDihydropyranesHigh>20:1 (Z/E)up to 95:5 nih.gov

The mechanism of isothiourea-catalyzed reactions generally begins with the nucleophilic attack of the isothiourea on an acyl source, such as an anhydride (B1165640) or an aryl ester, to form a reactive acyl ammonium intermediate. researchgate.netst-andrews.ac.uk In the case of reactions involving C(1)-ammonium enolates, this is followed by deprotonation to generate the key enolate intermediate. nih.govnih.gov

A crucial aspect contributing to the high levels of enantioselectivity observed in many isothiourea-catalyzed reactions is the proposed 1,5-S•••O interaction between the sulfur atom of the catalyst and the oxygen of the enolate. squarespace.comst-andrews.ac.uk This non-covalent interaction creates a conformational lock, which directs the subsequent attack of the electrophile to occur anti to the stereodirecting group on the catalyst, thus controlling the stereochemical outcome of the reaction. st-andrews.ac.uk

In [2+2] cycloadditions leading to β-lactones, computational and experimental studies, including kinetic isotope effect experiments, favor a concerted asynchronous pathway over a stepwise aldol-lactonization mechanism. nih.govacs.org However, in some cases, epimerization of the initially formed product can occur, leading to a mixture of diastereomers, both of which are often formed with high enantiomeric excess. nih.govacs.org

For Michael additions to α,β-unsaturated esters, the aryloxide generated from the initial acylation of the catalyst can play a vital role in catalyst turnover. acs.orgnih.gov This aryloxide can act as a base to deprotonate the incoming nucleophile or function as a nucleophile itself in the final step to release the product and regenerate the catalyst. acs.orgst-andrews.ac.uk The reversibility of the initial Michael addition has also been demonstrated in certain systems. nih.gov

The general catalytic cycle for isothiourea-catalyzed reactions involving ammonium enolates can be summarized as follows:

N-acylation: The isothiourea catalyst reacts with an acylating agent to form an acyl ammonium ion pair. mdpi.com

Enolate Formation: A base, which can be an external base or the counterion from the acylation step, deprotonates the α-carbon to form the C(1)-ammonium enolate. st-andrews.ac.uk

Stereoselective Reaction: The ammonium enolate reacts with an electrophile in a highly stereocontrolled manner, often influenced by a 1,5-S•••O interaction. squarespace.comst-andrews.ac.uk

Catalyst Turnover: The product is released, and the catalyst is regenerated, often with the assistance of the counterion acting as a nucleophile. st-andrews.ac.uk

Role of Isothioureas as Ligands in Metal-Catalyzed Processes

While the use of isothioureas as organocatalysts is well-established, their application as ligands in metal-catalyzed reactions is a developing area of research. The presence of both sulfur and nitrogen atoms in the isothiourea scaffold makes them attractive as potential chelating ligands for a variety of metal centers. nih.gov

Thiourea (B124793) derivatives, a closely related class of compounds, have been extensively studied as ligands in coordination chemistry and have shown applications in catalysis and medicinal chemistry. nih.govmdpi.com These compounds can coordinate to metals through their sulfur and nitrogen atoms, forming stable complexes. nih.govrsc.org For example, diacylthioureas have been shown to act as S,N-bidentate chelating ligands for platinum(II), palladium(II), and gold(III). rsc.org

In the context of catalysis, palladium complexes are of particular interest due to their widespread use in cross-coupling reactions. The nitrogen atoms of a pyrimidine (B1678525) ring, for instance, have been shown to coordinate with palladium catalysts in Suzuki-Miyaura reactions. mdpi.com This suggests that isothiourea ligands could potentially modulate the reactivity and selectivity of metal catalysts in a similar fashion.

There are reports of cooperative catalytic systems where an isothiourea catalyst is used in conjunction with a transition metal catalyst. In these systems, the isothiourea generates a C(1)-ammonium enolate, which is then intercepted by an electrophilic transition metal complex to achieve, for example, allylation or benzylation reactions. mdpi.comnih.gov

Furthermore, metal complexes of thiourea derivatives have been investigated for their biological activity, including their potential as anticancer agents. mdpi.commdpi.com Gold(I) and silver(I) complexes with thiourea ligands have demonstrated significant cytotoxicity against various cancer cell lines, often showing enhanced activity compared to the free ligands. mdpi.com This bioinorganic chemistry application highlights another facet of the rich coordination chemistry of thiourea-type ligands.

The development of isothiourea-based ligands for metal catalysis is a promising avenue for future research, with the potential to unlock novel reactivity and selectivity in a broad range of chemical transformations.

Future Directions and Emerging Research Avenues for 2 4 Bromophenyl Methyl Isothiourea Research

Development of Novel and Efficient Synthetic Routes

The synthesis of isothiourea derivatives has traditionally been achieved through the reaction of the corresponding halo-compound with thiourea (B124793). While effective, this method can sometimes be limited by harsh reaction conditions and the availability of starting materials. Future research will likely focus on developing more efficient, versatile, and environmentally benign synthetic strategies.

Recent advancements in organic synthesis offer several promising avenues. For instance, a unified, metal-free, three-component coupling reaction has been developed for the synthesis of isoureas and isothioureas by treating alcohols or thiols with N,N-dibromoarylsulfonamides and isonitriles in the presence of potassium carbonate. nih.govorganic-chemistry.org This approach proceeds at room temperature with a short reaction time and offers a broad substrate scope with good to high yields. nih.govorganic-chemistry.org Another efficient method involves the copper-catalyzed S-arylation of arylthioureas, which is a ligand-free process providing good yields and short reaction times. organic-chemistry.org

Furthermore, multicomponent reactions involving isocyanides and sulfoxides have been shown to produce a diverse range of sulfur-containing compounds, including isothioureas. organic-chemistry.org These modern synthetic methodologies could be adapted for the synthesis of 2-[(4-Bromophenyl)methyl]isothiourea and its derivatives, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The development of cleaner and more economical synthetic routes, such as the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which avoids chromatography and uses readily available reagents, will also be a key area of focus. organic-chemistry.org

Exploration of New Biological Targets and Therapeutic Potential (In Vitro and Preclinical Models)

Isothiourea derivatives have been reported to possess a wide array of biological activities, including antimicrobial, nitric oxide synthase (NOS) inhibitory, neuroprotective, and cognition-enhancing effects. nih.govacs.org For this compound, future research should aim to systematically screen the compound against a broad panel of biological targets to uncover novel therapeutic applications.

Antimicrobial and Antipathogenic Activity: Given that various isothiourea derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as yeasts, this compound should be evaluated for its antimicrobial potential. nih.govmdpi.com Research could also explore its ability to inhibit biofilm formation, a key factor in antibiotic resistance. mdpi.comnih.gov

Enzyme Inhibition: Isothioureas are known to be effective enzyme inhibitors. nih.gov For example, certain derivatives have shown potent inhibition of Ca2+/calmodulin-dependent nitric oxide synthase. nih.gov Investigating the inhibitory activity of this compound against a range of enzymes, such as kinases, proteases, and oxidoreductases, could reveal new therapeutic targets. For instance, new quinazoline (B50416) derivatives have been designed as selective Aurora A kinase inhibitors. nih.gov

Neuroprotection and Cognition Enhancement: Some isothiourea derivatives have demonstrated neuroprotective and cognition-enhancing properties, potentially through the modulation of ion channels or receptors in the central nervous system. acs.org Preclinical studies using cell culture and animal models of neurodegenerative diseases could elucidate the potential of this compound in this area.

Anticancer Activity: The antiproliferative effects of this compound against various cancer cell lines should be investigated. Studies on related thiourea derivatives have shown promising anticancer activity, including the induction of apoptosis and cell cycle arrest. nih.govmdpi.com

Advanced Computational Modeling, Machine Learning, and Artificial Intelligence Applications in Drug Discovery and Design

The integration of computational approaches is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. nih.govmdpi.com

Target Identification and Virtual Screening: AI and machine learning (ML) algorithms can analyze vast biological datasets to identify potential protein targets for this compound. nih.govnih.gov Subsequently, high-throughput virtual screening can be employed to dock the compound and its virtual derivatives into the binding sites of these targets, predicting their binding affinity and prioritizing candidates for synthesis and biological testing. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of this compound analogs and their corresponding biological activities, QSAR models can be developed using machine learning techniques. researchgate.netyoutube.com These models can elucidate the key structural features required for a specific biological effect and guide the design of more potent and selective compounds. youtube.com

De Novo Drug Design: Generative AI models can design novel molecules from scratch with desired pharmacological properties. nih.govaccscience.com By providing the model with the structural constraints of the this compound scaffold and the desired activity profile, novel drug candidates can be generated for further investigation. accscience.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial for their success. AI-powered tools can predict these properties for this compound and its derivatives, helping to identify and mitigate potential liabilities. mdpi.commdpi.com

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The combination of combinatorial chemistry and high-throughput screening (HTS) offers a powerful platform for the rapid discovery of lead compounds.

Combinatorial Library Synthesis: By leveraging the novel synthetic routes discussed in section 9.1, it is possible to create large and diverse libraries of compounds based on the this compound core structure. This can be achieved by systematically varying the substituents on the phenyl ring and the isothiourea moiety.

High-Throughput Screening (HTS): These combinatorial libraries can then be subjected to HTS against a wide range of biological targets. rsc.org Fluorescence-based assays, for example, are well-suited for HTS and can be used to identify compounds that modulate the activity of specific enzymes or receptors. nih.gov The discovery of a novel quinoline-based scaffold for the inhibition of ten-eleven translocation dioxygenase 2 through an HTS campaign highlights the power of this approach. rsc.org The integration of HTS with medicinal chemistry efforts was also crucial in the discovery of Macitentan, a potent dual endothelin receptor antagonist. nih.govresearchgate.net

Potential Applications in Materials Science or Environmental Chemistry

While the primary focus of research on this compound is likely to be in the pharmaceutical arena, its unique chemical structure may also lend itself to applications in other fields.

Materials Science: The presence of both a bromine atom and a thiourea group could make this compound a useful building block for the synthesis of novel polymers or coordination complexes with interesting electronic or optical properties. The thiourea moiety is known to form strong hydrogen bonds, which could be exploited in the design of self-assembling materials. nih.gov

Environmental Chemistry: Thiourea derivatives have been investigated as fluorescent sensors for the detection of heavy metal ions in aqueous media. nih.gov The this compound scaffold could be functionalized with fluorophores to create selective and sensitive chemosensors for environmental pollutants. The ability of thiourea derivatives to detect anions and cations makes them versatile candidates for the development of new environmental monitoring tools. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[(4-Bromophenyl)methyl]isothiourea, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thiourea formation from 4-bromobenzyl precursors. Key parameters include solvent selection (e.g., polar aprotic solvents like DMF), temperature control (60–80°C), and stoichiometric ratios of reactants (e.g., thiourea derivatives and alkylating agents). Optimization requires monitoring via TLC or HPLC to adjust reaction time and minimize side products. Post-synthesis purification employs column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : For structural confirmation (e.g., distinguishing thiourea protons at δ 8–10 ppm).
  • X-ray Diffraction : To resolve molecular conformation and hydrogen-bonding networks (e.g., thione sulfur interactions with adjacent groups) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC-PDA : For purity assessment, especially to detect isomeric byproducts (e.g., isourea derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, dose ranges). Standardize protocols using:

  • In vitro models : Compare cytotoxicity (e.g., MTT assay) across multiple cancer cell lines (e.g., MCF-7, HeLa).
  • Dose-response curves : Use nonlinear regression to calculate IC₅₀ values and assess potency thresholds.
  • Mechanistic studies : Probe targets (e.g., kinase inhibition) via Western blotting or molecular docking to validate activity .

Q. What strategies improve reaction yield and selectivity during synthesis?

  • Methodological Answer :

  • Catalytic additives : Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance thiourea formation rates and reduce side reactions .
  • Solvent optimization : Switch to dichloromethane or acetonitrile to suppress hydrolysis of intermediates.
  • Temperature gradients : Gradual heating (e.g., 40°C → 80°C) minimizes thermal degradation of reactive intermediates .

Q. How are synthetic byproducts like isourea derivatives identified and quantified?

  • Methodological Answer :

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm).
  • Reference standards : Compare retention times and spectral data with certified impurities (e.g., EP Impurity A/B) .
  • Mass spectrometry : Identify byproduct molecular ions (e.g., m/z shifts due to oxygen substitution at the thiourea group).

Q. What role does hydrogen bonding play in the solid-state stability of this compound?

  • Methodological Answer : X-ray crystallography reveals intermolecular N–H···S and C–H···π interactions, which stabilize the crystal lattice. Computational modeling (e.g., DFT) can predict packing efficiency and guide co-crystal design for enhanced solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.